4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate
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Overview
Description
4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate is a chemical compound with the molecular formula C8H8F6N3O4PS and a molecular weight of 387.196 g/mol . This compound is known for its unique structure, which includes a diazonium group, a carboxymethyl group, and a sulfonyl group, making it a versatile reagent in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled temperature environment and the use of strong acids such as hydrochloric acid to facilitate the diazotization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of hexafluorophosphate as a counterion helps stabilize the diazonium group, making the compound more manageable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions, halide ions, and amines for substitution reactions.
Phenols and Amines: For azo coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, azo compounds, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate involves the diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in azo coupling reactions, the diazonium group reacts with phenols or amines to form azo compounds, which are important in dye chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonic Acid: A precursor in the synthesis of 4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate.
Benzenediazonium Chloride: Another diazonium compound used in similar reactions but with different counterions.
4-Carboxybenzenediazonium Tetrafluoroborate: A similar compound with a carboxyl group instead of a carboxymethyl group.
Uniqueness
This compound is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of the carboxymethyl group enhances its solubility and reactivity compared to other diazonium compounds .
Properties
Molecular Formula |
C8H8F6N3O4PS |
---|---|
Molecular Weight |
387.20 g/mol |
IUPAC Name |
4-(carboxymethylsulfamoyl)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C8H7N3O4S.F6P/c9-11-6-1-3-7(4-2-6)16(14,15)10-5-8(12)13;1-7(2,3,4,5)6/h1-4,10H,5H2;/q;-1/p+1 |
InChI Key |
TWOSNNOGDDEYSL-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)NCC(=O)O.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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